
Benzene, (3,3-dimethoxy-1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3,3-dimethoxy-1-propynyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-dimethoxy-1-propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3,3-dimethoxy-1-propynyl)- typically involves the alkylation of benzene with a suitable propynylating agent under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of Benzene, (3,3-dimethoxy-1-propynyl)- may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (3,3-dimethoxy-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, (3,3-dimethoxy-1-propynyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, (3,3-dimethoxy-1-propynyl)- involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo electrophilic substitution reactions, which can alter the chemical environment and influence biological processes. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
- Benzene, 1,3-dimethoxy-
- Benzene, 1-propynyl-
- Benzene, (3,3-diethoxy-1-propynyl)-
Comparison: Benzene, (3,3-dimethoxy-1-propynyl)- is unique due to the presence of both methoxy and propynyl groups, which confer distinct chemical properties. Compared to Benzene, 1,3-dimethoxy-, it has an additional propynyl group that enhances its reactivity and potential applications. Similarly, Benzene, 1-propynyl- lacks the methoxy groups, making it less versatile in certain reactions. Benzene, (3,3-diethoxy-1-propynyl)-, on the other hand, has ethoxy groups instead of methoxy, which can influence its solubility and reactivity.
Propriétés
Numéro CAS |
80832-34-4 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3,3-dimethoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C11H12O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
Clé InChI |
UXKMQYYVEURRTI-UHFFFAOYSA-N |
SMILES canonique |
COC(C#CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


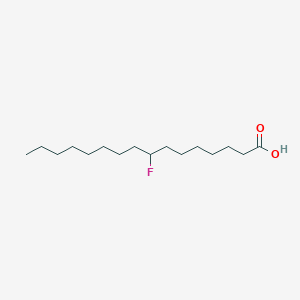
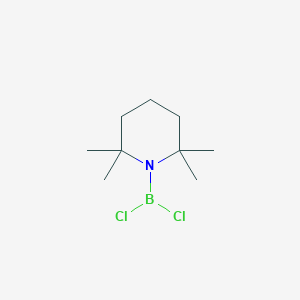


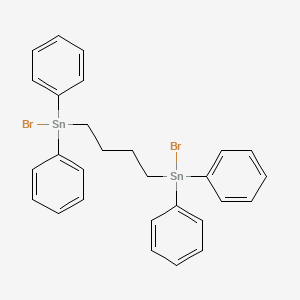
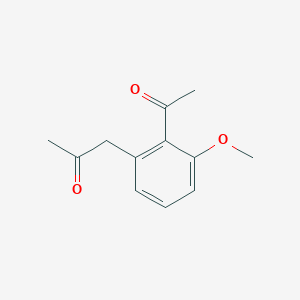
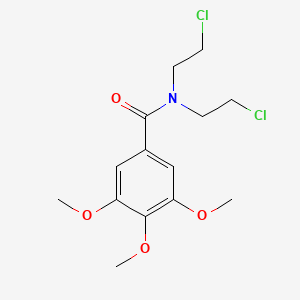
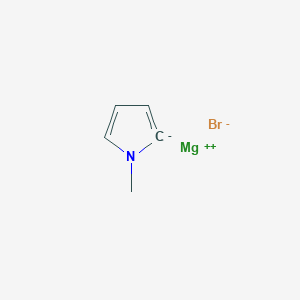
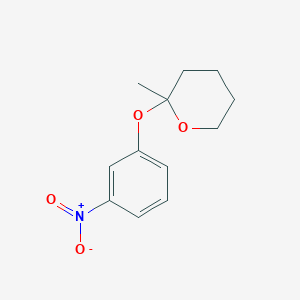
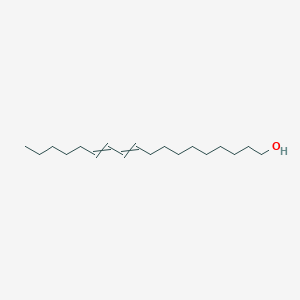
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
